Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Overview
Description
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- is a chemical compound with the molecular formula C6H6ClF3NO2. It is an acyl chloride derivative that is used in various organic synthesis processes. This compound is known for its reactivity and is often employed as a reagent in the preparation of other chemical substances.
Mechanism of Action
Mode of Action
The compound interacts with its targets through a nucleophilic addition / elimination reaction . This involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The elimination stage happens in two steps: the carbon-oxygen double bond reforms and a chloride ion is pushed off, followed by removal of a hydrogen ion from the nitrogen .
Biochemical Pathways
The compound affects the acylation reactions in biochemical pathways . Acylation is a process where an acyl group is introduced into a molecule. The reactions of acyl chlorides with primary amines, such as in the case of this compound, are a key part of these pathways .
Result of Action
The result of the compound’s action is the formation of N-substituted amides and ammonium chloride . These products are formed due to the reaction between the compound and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- can be synthesized through the reaction of propanoyl chloride with trifluoroacetic anhydride and an amine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves the chlorination of propionic acid with phosgene. This method is efficient and allows for the large-scale production of the compound .
Types of Reactions:
Substitution Reactions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form propanoic acid and trifluoroacetamide.
Acylation: It can participate in Friedel-Crafts acylation reactions, introducing the propanoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride are often used in Friedel-Crafts acylation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, and other derivatives.
Hydrolysis Products: Propanoic acid and trifluoroacetamide.
Scientific Research Applications
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the propanoyl group into various molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Propanoyl Chloride: Similar in structure but lacks the trifluoroacetyl group, making it less reactive.
Trifluoroacetyl Chloride: Contains the trifluoroacetyl group but lacks the propanoyl moiety.
Uniqueness: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- is unique due to the presence of both the propanoyl and trifluoroacetyl groups. This dual functionality enhances its reactivity and makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFNIBAECYMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559029 | |
Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-76-7 | |
Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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